N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanopyrazine moiety, a piperidine ring, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyanopyrazine intermediate, followed by the formation of the piperidine ring. The final step involves the coupling of the piperidine intermediate with the trifluoromethyl-substituted benzamide.
Preparation of Cyanopyrazine Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the cyanopyrazine ring.
Formation of Piperidine Ring: The cyanopyrazine intermediate is then reacted with suitable reagents to form the piperidine ring.
Coupling Reaction: The piperidine intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: shares similarities with other compounds containing cyanopyrazine, piperidine, and trifluoromethylbenzamide moieties.
Similar compounds: include derivatives with different substituents on the pyrazine, piperidine, or benzamide rings.
Uniqueness
- The unique combination of the cyanopyrazine, piperidine, and trifluoromethylbenzamide groups in this compound contributes to its distinct chemical reactivity and potential applications.
- Compared to similar compounds, this compound may exhibit enhanced biological activity or improved material properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)15-3-1-2-14(10-15)18(28)26-12-13-4-8-27(9-5-13)17-16(11-23)24-6-7-25-17/h1-3,6-7,10,13H,4-5,8-9,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOJGTLPKXQZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.